molecular formula C65H120N2O21 B1258658 (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B1258658
M. Wt: 1265.6 g/mol
InChI Key: JUZJEIYRVNAPCT-AKLUEIBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is a complex glycosphingolipid. Glycosphingolipids are a group of lipids that play crucial roles in cell-cell interactions, signal transduction, and cellular recognition. This particular compound is composed of a sialic acid (Neu5Ac) linked to a galactose (Gal) and glucose (Glc) moiety, which is further attached to a ceramide backbone (Cer).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycosphingolipids typically involves multiple steps, including the preparation of the ceramide backbone and the sequential addition of sugar moieties. The ceramide backbone can be synthesized through the condensation of sphingosine with a fatty acid. The glycosylation steps involve the use of glycosyl donors and acceptors under specific conditions, often catalyzed by glycosyltransferases or chemical catalysts.

Industrial Production Methods

Industrial production of glycosphingolipids may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the desired lipid structures. Enzymatic synthesis using purified glycosyltransferases is another approach that can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Glycosphingolipids can undergo various chemical reactions, including:

    Oxidation: Oxidation of the ceramide backbone or sugar moieties.

    Reduction: Reduction of specific functional groups within the molecule.

    Substitution: Substitution reactions involving the replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, glycosphingolipids are studied for their unique structural properties and their role in membrane dynamics.

Biology

In biology, these compounds are essential for cell-cell communication, immune response, and pathogen recognition.

Medicine

In medicine, glycosphingolipids are investigated for their potential therapeutic applications, including cancer treatment and neurodegenerative diseases.

Industry

In industry, glycosphingolipids are used in the development of cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of glycosphingolipids involves their interaction with specific receptors and proteins on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular behavior. The ceramide backbone plays a crucial role in the insertion of these molecules into the cell membrane, while the sugar moieties are involved in recognition and binding events.

Comparison with Similar Compounds

Similar Compounds

    Gangliosides: Similar in structure but contain additional sialic acid residues.

    Cerebrosides: Contain a single sugar moiety attached to the ceramide backbone.

    Globosides: Contain multiple sugar residues but lack sialic acid.

Uniqueness

“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is unique due to its specific sugar composition and linkage pattern, which confer distinct biological properties and functions.

Properties

Molecular Formula

C65H120N2O21

Molecular Weight

1265.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1

InChI Key

JUZJEIYRVNAPCT-AKLUEIBQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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